BENGHE Foundational & Exploratory

Check Availability & Pricing

thermodynamic properties of 2-
Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetylcyclopentanone

Cat. No.: B155173

An In-depth Technical Guide to the Thermodynamic Properties of 2-Acetylcyclopentanone

Introduction

2-Acetylcyclopentanone (CAS No. 1670-46-8), a 3-dicarbonyl compound, is a significant
intermediate in organic and pharmaceutical synthesis.[1][2] Its utility in the preparation of
antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.[2] A
thorough understanding of its thermodynamic properties is crucial for optimizing reaction
conditions, purification processes, and for predicting its behavior in various chemical systems.
This guide provides a comprehensive overview of the known thermodynamic and
physicochemical properties of 2-acetylcyclopentanone, details relevant experimental
protocols, and visualizes key chemical processes.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for 2-acetylcyclopentanone.
These values are a combination of experimentally determined and computationally predicted
data.

Table 1: General Physicochemical Properties of 2-Acetylcyclopentanone
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Property Value Units Source
Molecular Formula C7H1002 [3]
Molecular Weight 126.15 g/mol [3]
Melting Point 60-70 °C [3114]
Boiling Point 72-75 (at 8 mmHgQ) °C [11[3]
196-198 (at 760
°C [5]
mmHg)
Density 1.043 (at 25 °C) g/mL [11[3]
Flash Point 163 /161 °F [3][5]
71.67/72 °C [4][5]
Vapor Pressure 0.00713 (at 25 °C) mmHg [3114]
0.384 (at 25 °C, est.) mmHg [5]
Refractive Index n20/D 1.489 [1][3]
10.87 £ 0.20
pKa , (3]
(Predicted)
0.945 (Crippen
logP (o/w) [6][7]

Method)

Table 2: Calculated Thermodynamic Properties of 2-Acetylcyclopentanone

These properties were calculated using the Joback method, a group contribution method for

the estimation of thermophysical properties.[6][7]
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Property Symbol Value Units Source

Standard Gibbs

Free Energy of AfG® -206.90 kJ/mol [61[7]
Formation
Enthalpy of
Formation AfH°gas -377.61 kJ/mol [6][7]
(Standard)
Enthalpy of
Fusion AfusH® 8.93 kJ/mol [6][7]
(Standard)
Enthalpy of
Vaporization AvapH° 42.43 kJ/mol [61[7]
(Standard)
Critical

Tc 722.38 K [6][7]
Temperature
Critical Pressure Pc 3848.31 kPa [61[7]
Critical Volume \Y/e 0.382 m3/kmol [6][7]
Normal Boiling )

) Tboil 496.53 K [61[7]

Point
Normal Melting

Tfus 297.70 K [6][7]

Point

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method)[6]
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Temperature (K) Ideal Gas Heat Capacity (J/mol-K)
496.53 22391
534.17 237.74
571.81 250.89
609.46 263.36
647.10 275.16
684.74 286.26
722.38 296.68

Table 4: Reduced Pressure Boiling Points[8][9]

Boiling Point (K) Pressure (bar)
346.7 0.01

358 to 363 0.020

374 to 376 0.032

Core Chemical Processes and Experimental

Protocols
Keto-Enol Tautomerism

A key characteristic of 2-acetylcyclopentanone is its existence as an equilibrium mixture of
keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is
stabilized by the formation of an intramolecular hydrogen bond.

Keto-enol tautomerism of 2-acetylcyclopentanone.

Experimental Protocol: Determination of Keto-Enol
Equilibrium Constant (KE)
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A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant
in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV
absorption spectra of the keto and enol forms and how they are affected by the presence of
micelles.[10]

Methodology:[10]

o Preparation of Solutions: Prepare aqueous solutions of 2-acetylcyclopentanone. Prepare
separate series of these solutions containing varying concentrations of anionic, cationic, or
nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.

o UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence
of micelles alters the polarity of the microenvironment around the 2-acetylcyclopentanone
molecules, causing a shift in the keto-enol equilibrium which is observable in the UV
spectrum.

» Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength
as a function of surfactant concentration.

o Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the
keto-enol equilibrium constant (KE).

» Determination of Acidity Constants: By analyzing spectral changes as a function of pH in
basic aqueous media, the acidity equilibrium constant (Ka) can be determined. Combining
KE and Ka allows for the calculation of the individual acidity constants for the enol (as an
oxygen acid, pKEa = 7.72) and the ketone (as a carbon acid, pKKa = 8.12).[10]

The following diagram illustrates the general workflow for this experimental protocol.
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Workflow for K_E Determination

Solution Preparation
Prepare aqueous Prepare surfactant solutions
2-acetylcyclopentanone solution (anionic, cationic, nonionic)

Create series of solutions with
varying surfactant concentrations

nalyze Samples

Spectroscopic| Measurement

Record UV absorption spectrum
for each solution

Extract Data

Data Analysis & Calculation
Measure absorbance change
vs. [Surfactant]

Calculate Keto-Enol
Equilibrium Constant (K_E)

Click to download full resolution via product page

Experimental workflow for Kg determination.

Experimental Protocol: Purification
A standard laboratory procedure for the purification of 2-acetylcyclopentanone involves

vacuum fractionation.[11][12]

Methodology:[11][12]
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o Dissolution: Dissolve the crude 2-acetylcyclopentanone in petroleum ether (boiling range
30-60 °C).

e Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous
sodium bicarbonate (NaHCOs) solution to remove any acidic impurities.

» Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as
Drierite (anhydrous calcium sulfate).

o Fractionation: Filter off the drying agent and remove the solvent under reduced pressure.
Fractionally distill the remaining liquid under vacuum to obtain pure 2-
acetylcyclopentanone. The compound gives a characteristic violet color with ethanolic
ferric chloride (FeCls), which can be used as a qualitative test for the enol content.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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